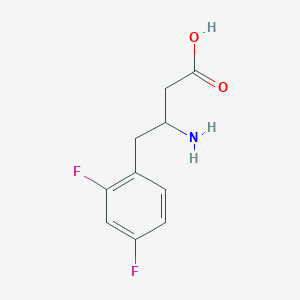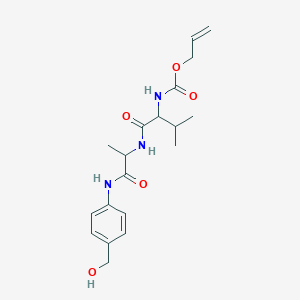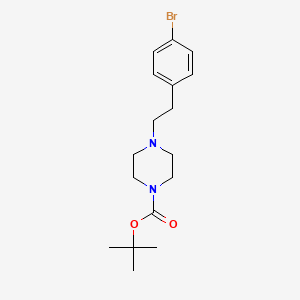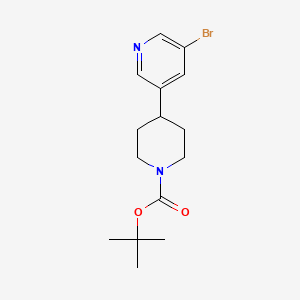![molecular formula C19H23N3O5S B12303213 6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)
6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’oxétacilline est un antibiotique bêta-lactame de la famille des pénicillines utilisé pour traiter les infections bactériennes causées par des organismes sensibles, généralement des bactéries à Gram positif. Elle est similaire à l’oxacilline et est utilisée dans le traitement des infections à staphylocoques résistants .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’oxétacilline implique la formation du cycle oxétane, ce qui peut être réalisé par diverses méthodes telles que la cyclisation intramoléculaire, l’ouverture du cycle époxyde et l’halocyclisation électrophile des alcools . Ces méthodes nécessitent des conditions réactionnelles spécifiques, y compris l’utilisation de catalyseurs et de solvants pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de l’oxétacilline implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
L’oxétacilline subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’oxétacilline peut être oxydée pour former divers dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’oxétacilline.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans le cycle oxétane.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions réactionnelles telles que la température, la pression et le choix du solvant jouent un rôle crucial dans la détermination de l’issue de ces réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxétanes, qui peuvent avoir des propriétés biologiques et chimiques différentes .
Applications de la recherche scientifique
L’oxétacilline a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules complexes.
Biologie : Étudié pour ses propriétés antibactériennes et ses mécanismes d’action.
Médecine : Utilisé dans le traitement des infections bactériennes, en particulier celles causées par des staphylocoques résistants.
Industrie : Employé dans le développement de nouveaux antibiotiques et de formulations pharmaceutiques.
Applications De Recherche Scientifique
Oxetacillin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Used in the treatment of bacterial infections, particularly those caused by resistant staphylococci.
Industry: Employed in the development of new antibiotics and pharmaceutical formulations.
Mécanisme D'action
L’oxétacilline exerce ses effets en se liant à des protéines spécifiques de liaison à la pénicilline situées à l’intérieur de la paroi cellulaire bactérienne. Cela inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, ce qui conduit à la lyse cellulaire médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l’oxétacilline comprennent :
- Oxacilline
- Flucloxacilline
- Dicloxacilline
- Nafcilline
Unicité
L’oxétacilline est unique en raison de sa structure spécifique et de la présence du cycle oxétane, qui lui confère des propriétés chimiques et biologiques distinctes. Cela la rend particulièrement efficace contre les infections à staphylocoques résistants .
Propriétés
Formule moléculaire |
C19H23N3O5S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
6-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27) |
Clé InChI |
MFSKHDSIPVDCDE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)
![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)

![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)



![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)



